Retosiban
Description
Evolution of Oxytocin (B344502) Receptor Antagonists in Tocolytic Therapy
Oxytocin, a peptide hormone, plays a crucial role in stimulating uterine contractions during labor through its interaction with oxytocin receptors (OTRs) in the myometrium. nih.govnih.govwikipedia.orgcambridge.orgresearchgate.net Given this fundamental role, targeting the oxytocin signaling pathway has been a logical strategy for developing tocolytic agents. nih.govcambridge.org
The development of oxytocin receptor antagonists (ORAs) for tocolysis has evolved over time. Early tocolytic agents included beta-receptor agonists, calcium channel blockers, and COX-2 inhibitors, each with varying degrees of efficacy and associated side effects. mdpi.comnih.govtandfonline.com The recognition of oxytocin's role in parturition led to the development of peptide-based ORAs. Atosiban (B549348), a peptide analogue of oxytocin, was one of the first ORAs developed and is approved for use in some regions outside the United States. nih.govnih.govtandfonline.com Atosiban acts as a mixed antagonist of both oxytocin and vasopressin V1a receptors. nih.govcambridge.orgtandfonline.com While shown to be effective in reducing uterine contractions and delaying labor by up to 48 hours, its peptide nature limits its oral bioavailability, requiring intravenous administration. nih.govnih.gov The quest for more potent, selective, and orally bioavailable ORAs has driven further research and development efforts. nih.govtandfonline.com
Research Imperatives for Novel Agents in Spontaneous Preterm Labor Management
Despite the availability of tocolytic agents, there remains an unmet need for more effective and safer options for managing spontaneous preterm labor. mdpi.com Current tocolytics often only provide a short delay in delivery and can be associated with maternal and fetal adverse effects. mdpi.combioscientifica.com There is a particular need for agents that can not only suppress contractions but also potentially improve neonatal outcomes. gsk.compharmacytimes.com
Research imperatives for novel agents in spontaneous preterm labor management include the development of compounds with improved efficacy in prolonging pregnancy, a favorable safety profile with minimal side effects for both mother and fetus, and potentially improved routes of administration, such as oral bioavailability. nih.govbioscientifica.com Furthermore, understanding the complex mechanisms initiating preterm labor and identifying more specific targets beyond broad myometrial relaxation is crucial for developing truly transformative therapies. mdpi.com
Overview of Retosiban's Translational Development and Academic Investigation
This compound is a chemical compound that has been investigated as a novel oxytocin receptor antagonist for the treatment of preterm labor. nih.govpharmacytimes.combiosynth.com It is an oxazole (B20620) diketopiperazine derivative. nih.gov this compound has been characterized as a potent and highly selective OTR antagonist. nih.govcambridge.orggsk.cominvivochem.com In vitro pharmacological studies have demonstrated that this compound significantly reduces the contractile activity of human myometrial strips, both spontaneously active and oxytocin-stimulated. nih.govresearchgate.net
Preclinical in vivo studies in anesthetized rats showed that intravenous administration of this compound resulted in a dose-dependent decrease in oxytocin-induced uterine contractions. nih.govinvivochem.com Studies in late-term pregnant rats also indicated that this compound reduced spontaneous uterine activity. nih.govresearchgate.net
Translational development of this compound has included investigation in pregnant non-human primates, where it was shown to block oxytocin-induced uterine contractions with greater potency and longer duration compared to atosiban. cambridge.org Further academic investigation has explored the mechanism by which this compound inhibits myometrial contractility. Research suggests that mechanical stretch of the myometrium, which occurs during pregnancy, can lead to agonist-free activation of the OTR, contributing to contractions. oup.com Studies have indicated that this compound may reverse this effect through inverse agonism of the OTR. oup.com Data from studies on human myometrial explants exposed to prolonged mechanical stretch showed that this compound reduced the phosphorylation of ERK1/2, a signaling protein involved in stretch-induced myometrial activity. oup.com
This compound has progressed through various stages of research and development, including phase I and phase II clinical studies to evaluate its profile in humans. nih.gov While some early clinical data provided preliminary evidence that intravenous this compound might suppress uterine contractions and prolong pregnancy in women in spontaneous preterm labor, larger trials have also been conducted. nih.govbioscientifica.comresearchgate.net
The following table summarizes some key preclinical findings related to this compound's activity:
| Study Type | Model System | Key Finding | Source |
| In vitro | Human Myometrial Strips | Significantly reduced spontaneous and oxytocin-stimulated contractile activity. | nih.govresearchgate.net |
| In vivo (Preclinical) | Anesthetized Rats | Dose-dependent decrease in oxytocin-induced uterine contractions. | nih.govinvivochem.com |
| In vivo (Preclinical) | Late-Term Pregnant Rats | Reduced spontaneous uterine activity. | nih.govresearchgate.net |
| In vitro | Human Myometrial Explants | Reduced phosphorylation of stretch-induced ERK1/2. | oup.com |
| In vivo (Preclinical) | Pregnant Non-Human Primates | Blocked oxytocin-induced uterine contractions with higher potency than atosiban. | cambridge.org |
Note: This table is intended to be interactive in a digital format.
Research into this compound and other novel ORAs continues to contribute to the broader understanding of preterm labor mechanisms and the potential for targeted therapeutic interventions.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R,6R)-6-[(2S)-butan-2-yl]-3-(2,3-dihydro-1H-inden-2-yl)-1-[(1R)-1-(2-methyl-1,3-oxazol-4-yl)-2-morpholin-4-yl-2-oxoethyl]piperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N4O5/c1-4-16(2)23-25(32)29-22(20-13-18-7-5-6-8-19(18)14-20)26(33)31(23)24(21-15-36-17(3)28-21)27(34)30-9-11-35-12-10-30/h5-8,15-16,20,22-24H,4,9-14H2,1-3H3,(H,29,32)/t16-,22+,23+,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVGDGRBPMVYPB-FDUHJNRSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)N1C(C2=COC(=N2)C)C(=O)N3CCOCC3)C4CC5=CC=CC=C5C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]1C(=O)N[C@@H](C(=O)N1[C@H](C2=COC(=N2)C)C(=O)N3CCOCC3)C4CC5=CC=CC=C5C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00231559 | |
| Record name | Retosiban | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00231559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
820957-38-8 | |
| Record name | (3R,6R)-3-(2,3-Dihydro-1H-inden-2-yl)-1-[(1R)-1-(2-methyl-4-oxazolyl)-2-(4-morpholinyl)-2-oxoethyl]-6-[(1S)-1-methylpropyl]-2,5-piperazinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=820957-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Retosiban [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0820957388 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Retosiban | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11818 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Retosiban | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00231559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RETOSIBAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GIE06H28OX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Pharmacology and Receptor Interaction Mechanisms of Retosiban
Oxytocin (B344502) Receptor (OTR) Binding Affinity and Selectivity Research
Retosiban demonstrates high affinity for the oxytocin receptor and exhibits significant selectivity over related vasopressin receptors. invivochem.comnih.gov
Investigations into Human Oxytocin Receptor Binding Kinetics
Studies have shown that this compound has a sub-nanomolar affinity for the human oxytocin receptor (hOTR). wikipedia.orginvivochem.com The reported Ki value for this compound at the hOTR is 0.65 nM. wikipedia.orginvivochem.comdcchemicals.comadooq.commedchemexpress.comnewdrugapprovals.orgdcchemicals.com The crystal structure of the human oxytocin receptor in complex with this compound provides insights into the molecular basis of this high affinity binding. wikipedia.orgnih.govresearchgate.netrcsb.org this compound occupies a binding site within the OTR that partially overlaps with the presumed orthosteric pocket. nih.gov Key interactions contributing to the high-affinity binding include polar interactions with residues such as Q171 and Q119, as well as hydrophobic interactions involving the indanyl and butan-2-yl substituents within the binding pocket. wikipedia.orgnih.govresearchgate.net Mutations of these interacting residues have been shown to severely reduce binding affinity. nih.govresearchgate.net
Table 1: this compound Binding Affinity to Human OTR
| Receptor | Binding Affinity (Ki) | Reference |
| Human Oxytocin Receptor (hOTR) | 0.65 nM | wikipedia.orginvivochem.comdcchemicals.comadooq.commedchemexpress.comnewdrugapprovals.orgdcchemicals.com |
Comparative Selectivity Profiling against Vasopressin Receptors (V1a, V1b, V2)
A crucial aspect of this compound's pharmacological profile is its high selectivity for the OTR compared to the vasopressin receptors, specifically V1a, V1b, and V2. wikipedia.orginvivochem.comnih.govnih.gov Research indicates that this compound has greater than 1400-fold selectivity over these related vasopressin receptors. wikipedia.orginvivochem.comnih.govnewdrugapprovals.org This high selectivity minimizes potential off-target effects mediated by vasopressin receptors. newdrugapprovals.org
Table 2: this compound Selectivity Profile
| Receptor | Selectivity Ratio (vs. hOTR) | Reference |
| Vasopressin Receptor 1a (V1a) | >1400-fold | wikipedia.orginvivochem.comnih.govnewdrugapprovals.org |
| Vasopressin Receptor 1b (V1b) | >1400-fold | wikipedia.orginvivochem.comnih.govnewdrugapprovals.org |
| Vasopressin Receptor 2 (V2) | >1400-fold | wikipedia.orginvivochem.comnih.govnewdrugapprovals.org |
Mechanistic Elucidation of this compound's OTR Antagonism
This compound functions as a competitive oxytocin receptor antagonist, blocking the effects of oxytocin by binding to the OTR. wikipedia.orgnih.gov
Analysis of Competitive Antagonism of Oxytocin-Induced Myometrial Contraction
This compound inhibits oxytocin-induced contraction of uterine smooth muscle (myometrium). wikipedia.orginvivochem.comnewdrugapprovals.orgnih.govoup.comnih.gov In vitro studies using human myometrial samples have shown that this compound antagonism of oxytocin action is potent, rapid, and reversible. researchgate.netresearchgate.netnih.gov It produces a dose-dependent decrease in oxytocin-induced uterine contractions. nih.gov this compound has also been shown to inhibit the procontractile effect of stretch on human myometrium. invivochem.comoup.comnih.govcam.ac.uk
Research into Downstream Intracellular Signaling Pathway Modulation
Binding of oxytocin to the OTR activates various intracellular signaling pathways, primarily the Gαq/phospholipase C (PLC)/inositol (B14025) 1,4,5-trisphosphate (IP3) pathway, which leads to increased intracellular calcium and myometrial contraction. nih.govresearchgate.net this compound, as an OTR antagonist, modulates these downstream signaling events. researchgate.netresearchgate.netnih.govcore.ac.uk
Impact on Inositol 1,4,5-Trisphosphate (IP3) Production Pathways
Studies investigating the impact of this compound on intracellular signaling have focused on its effect on IP3 production. researchgate.netresearchgate.netnih.govcore.ac.uk Inhibition of inositol 1,4,5-trisphosphate (IP3) production by this compound follows single-site competitive binding kinetics, similar to other OTR antagonists like epelsiban (B1671370) and atosiban (B549348). researchgate.netresearchgate.netnih.gov Notably, research indicates that this compound can inhibit basal production of IP3 even in the absence of oxytocin, suggesting a potential inverse agonism activity at the OTR. nih.govresearchgate.netresearchgate.netnih.gov Oxytocin and atosiban, but not this compound, have been shown to stimulate ERK1/2 activity, another downstream pathway of OTR activation. nih.govresearchgate.netnih.govcam.ac.ukoup.com
Table 3: Impact on Intracellular Signaling
| Signaling Pathway | Oxytocin Effect | This compound Effect | Reference |
| IP3 Production | Stimulates | Inhibits (competitive antagonism, inhibits basal production) | researchgate.netresearchgate.netnih.govcore.ac.uk |
| ERK1/2 Phosphorylation | Stimulates | Inhibits (prevents stretch-induced) | nih.govresearchgate.netnih.govcam.ac.ukoup.com |
Effects on Extracellular Signal-Regulated Kinase (ERK1/2) Activity
The OTR is known to activate the ERK1/2 signaling pathway cam.ac.ukresearcher.life. Research indicates that mechanical stretch of myometrial tissue can lead to increased ERK1/2 phosphorylation, a key indicator of its activation nih.govnih.govcam.ac.uk. This compound has been shown to prevent this stretch-induced stimulation and phosphorylation of ERK1/2 in human myometrial explants nih.govnih.govcam.ac.uk. This inhibitory effect of this compound on ERK1/2 phosphorylation is blocked by co-incubation with a higher concentration of atosiban, another OTR antagonist, further supporting that this compound's effect is mediated through the OTR nih.govnih.govcam.ac.uk.
Data from studies in human myometrial explants demonstrate that this compound significantly reduces stretch-induced ERK1/2 phosphorylation. For example, at a concentration of 10 nM, this compound reduced phosphorylation by 53%, and at 1 µM, it caused a 62% reduction nih.gov. Lower concentrations (0.1 nM and 1 nM) did not significantly affect stretch-induced ERK1/2 phosphorylation nih.gov.
| This compound Concentration | Reduction in Stretch-Induced ERK1/2 Phosphorylation |
| 0.1 nM | No significant effect |
| 1 nM | No significant effect |
| 10 nM | 53% |
| 1 µM | 62% |
In contrast to oxytocin and atosiban, this compound does not stimulate ERK1/2 activity in a time- and concentration-dependent manner in human myometrial smooth muscle, highlighting a difference in its pharmacological profile compared to atosiban researchgate.netnih.govoup.comresearcher.life.
Influence on Cyclic Adenosine Monophosphate (cAMP) Signaling
The OTR can influence cAMP signaling, although the nature of this interaction can vary. Studies have shown that oxytocin and atosiban can inhibit forskolin (B1673556) and calcitonin-stimulated cAMP production researchgate.netnih.govoup.comresearchgate.net. However, this compound does not inhibit forskolin and calcitonin-stimulated cAMP production researchgate.netnih.govoup.comresearchgate.net. This suggests that this compound does not share the same inhibitory effect on cAMP production as observed with oxytocin and atosiban researchgate.netnih.govoup.com. The inhibition of cAMP production by oxytocin and atosiban was found to be reversed by pertussis toxin, indicating the involvement of Gi proteins in this effect researchgate.netnih.govoup.com.
Regulation of Prostaglandin (B15479496) Synthesis (PGE2, PGF2α) Research
Prostaglandins (B1171923), particularly PGE2 and PGF2α, are significant mediators of uterine contractility and are involved in the process of labor creative-diagnostics.comogmagazine.org.auplos.orgwikipedia.org. The synthesis of prostaglandins involves the enzyme cyclooxygenase-2 (COX-2) researchgate.netnih.govoup.comcreative-diagnostics.com. Research has demonstrated that oxytocin and atosiban stimulate COX-2 activity and the subsequent production of PGE2 and PGF2α researchgate.netnih.govoup.comresearcher.life. This prostaglandin production stimulated by oxytocin and atosiban can be inhibited by COX-2 inhibitors like rofecoxib, as well as by pertussis toxin and the ERK inhibitor U0126 researchgate.netnih.govoup.comresearcher.life.
In contrast to oxytocin and atosiban, this compound does not stimulate COX-2 activity or the production of PGE2 and PGF2α researchgate.netnih.govoup.comresearcher.life. This further distinguishes the pharmacological profile of this compound from that of atosiban, suggesting that this compound does not promote prostaglandin synthesis through the OTR researchgate.netnih.govoup.com.
Differential Effects on G-protein Coupling Mechanisms (Gαq, Gαi)
GPCRs, including the OTR, exert their intracellular effects by coupling to and activating heterotrimeric G proteins, primarily belonging to the Gαq and Gαi families in the context of myometrial contraction mdpi.commdpi.complos.org. Activation of Gαq is typically associated with the activation of phospholipase C and the subsequent increase in intracellular calcium, leading to myometrial contraction researchgate.netmdpi.commdpi.comcore.ac.uk. Gαi proteins are often involved in inhibiting adenylyl cyclase and can also activate other pathways like ERK1/2 researchgate.netnih.govoup.commdpi.commdpi.com.
Studies investigating the G-protein coupling mechanisms of this compound at the OTR have revealed differential effects compared to oxytocin and atosiban. Oxytocin stimulates the coupling of the OTR to both Gαq and Gαi G-proteins researchgate.netnih.govoup.comresearcher.life. Atosiban also stimulates coupling to Gαi G-proteins, and at micromolar concentrations, it can display agonist activity leading to prostaglandin production researchgate.netnih.govoup.comresearchgate.net.
However, this compound does not stimulate the coupling of the OTR to either Gαq or Gαi G-proteins researchgate.netnih.govoup.comresearcher.life. This lack of G-protein coupling activation by this compound is a key aspect of its mechanism of action and contributes to its profile as an OTR antagonist researchgate.netnih.govoup.com.
Characterization of this compound's Inverse Agonist Properties at the OTR
An inverse agonist is a ligand that binds to the same receptor binding-site as an agonist but exerts the opposite pharmacological effect, not only blocking the action of agonists but also suppressing the constitutive activity of the receptor researchgate.net. The OTR can exhibit agonist-free, constitutive activity, particularly when subjected to mechanical stretch nih.govnih.govresearchgate.netcam.ac.uk. This stretch-induced activation of the OTR is believed to contribute to myometrial contractility nih.govnih.govcam.ac.uk.
This compound has been characterized as an inverse agonist at the OTR nih.govnih.govliverpool.ac.ukresearchgate.netcam.ac.uk. It prevents stretch-induced myometrial contractility and the associated phosphorylation of ERK1/2, effects attributed to its inverse agonist activity at the OTR nih.govnih.govcam.ac.uk. This means that this compound not only blocks the effects of oxytocin but also reduces the basal activity of the OTR, particularly in conditions of mechanical stretch nih.govnih.govresearchgate.netcam.ac.uk. The ability of this compound to inhibit this agonist-free activation of the OTR distinguishes its pharmacological profile and is hypothesized to be relevant in conditions associated with increased uterine stretch, such as multiple pregnancies nih.govnih.govresearchgate.netcam.ac.uk.
| Compound | OTR Affinity (Ki) | Stimulates ERK1/2 Activity | Inhibits cAMP Production | Stimulates PGE2/PGF2α Production | Stimulates Gαq Coupling | Stimulates Gαi Coupling | Inverse Agonist Activity (Stretch-induced) |
| Oxytocin | - | Yes | Yes | Yes | Yes | Yes | No |
| Atosiban | Lower than this compound cam.ac.uk | Yes (at higher concentrations) researchgate.netnih.gov | Yes | Yes (at micromolar concentrations) researchgate.netnih.gov | No | Yes | No |
| This compound | 0.65 nM invivochem.com | No | No | No | No | No | Yes |
Preclinical Pharmacological Investigations of Retosiban Efficacy
In Vitro Studies on Human Myometrial Tissue
In vitro studies using human myometrial tissue have been crucial in understanding the direct effects of retosiban on uterine muscle contractility. cam.ac.uknih.govinvivochem.comoup.comnih.govresearchgate.netnih.govoup.comsemanticscholar.org These studies often involve obtaining myometrial biopsies, typically from women undergoing planned Cesarean delivery, and dissecting them into strips for isometric tension studies in organ baths. cam.ac.uknih.govsemanticscholar.org
In vitro pharmacological studies have demonstrated that this compound can significantly reduce the contractile activity of human myometrial strips. exeter.ac.uknih.gov This includes both spontaneous contractions and those stimulated by the addition of oxytocin (B344502). exeter.ac.uknih.gov this compound has shown potent, rapid, and reversible antagonism of oxytocin action in human myometrium. nih.gov It has been observed to inhibit inositol (B14025) 1,4,5-trisphosphate (IP3) production, a downstream effect of OTR activation, following single-site competitive binding kinetics. nih.gov Studies have shown that this compound can inhibit basal production of IP3 even in the absence of oxytocin. nih.gov
Mechanical stretch of the myometrium is known to promote its contractility and is thought to contribute to both term parturition and the increased risk of preterm birth in multiple pregnancies. cam.ac.uknih.govoup.comnih.govresearchgate.netoup.com Research has investigated the ability of this compound to prevent this stretch-induced stimulation. Prolonged mechanical stretch of human myometrial explants has been shown to increase contractility and promote the phosphorylation of extracellular signal-regulated kinase (ERK)1/2. cam.ac.uknih.govnih.govoup.com Studies have found that this compound, at concentrations such as 10 nM, prevented both the stretch-induced stimulation of myometrial contractility and the phosphorylation of ERK1/2. cam.ac.uknih.govnih.govresearchgate.netoup.com The inhibitory effect of this compound on stretch-induced ERK1/2 phosphorylation was prevented by coincubation with a 100-fold excess of the peptide OTR antagonist, atosiban (B549348), suggesting the effect is mediated through the OTR. cam.ac.uknih.govnih.govresearchgate.netoup.com Incubation with this compound under high stretch conditions resulted in a statistically significant reduction in the subsequent maximal responses to both KCl and oxytocin. cam.ac.uknih.gov
Table 1: Effect of this compound on Subsequent Maximal Contractile Responses in Human Myometrial Explants After Incubation Under High Stretch cam.ac.uknih.gov
| This compound Concentration | Reduction in Response to KCl | P-value (KCl) | Reduction in Response to Oxytocin | P-value (Oxytocin) |
| 10 nM | 21% | 0.008 | 18% | 0.02 |
| 100 nM | 23% | 0.001 | 25% | 0.0005 |
| 1 µM | 38% | 0.0001 | 40% | 0.0001 |
These results suggest that this compound prevented stretch-induced stimulation of human myometrial contractility. oup.comnih.govoup.com
Research on Reduction of Spontaneous and Oxytocin-Stimulated Contractile Activity
In Vivo Animal Model Research
In vivo studies have been conducted in animal models to evaluate the effects of this compound on uterine contractions and labor progression. cam.ac.uknih.govnih.govnih.govoup.comphysiology.orgcambridge.org
Studies in anesthetized rats have shown that intravenous administration of this compound produces a dose-dependent decrease in oxytocin-induced uterine contractions. nih.govphysiology.org Oral administration of this compound has also been found effective in inhibiting oxytocin-induced uterine contractions in rats after both single and multiple doses. physiology.org
In late-term pregnant rats (19-21 days gestation), intravenous administration of this compound significantly reduced spontaneous uterine contractions. nih.govphysiology.org In vivo studies in mice have also shown that an oxytocin receptor-specific antagonist like barusiban, with similar inhibitory action on myometrial contraction to atosiban, can dose-dependently support implantation by inhibiting spontaneous uterine contraction. cambridge.org this compound, a novel, high-affinity oxytocin receptor antagonist, was developed to prevent preterm birth by inhibiting inappropriate uterine contraction. cambridge.org
The effects of this compound on labor timing have been investigated in non-human primate models, such as the cynomolgus monkey. cam.ac.uknih.govnih.govoup.com Reanalysis of toxicological experiments in pregnant cynomolgus monkeys treated with oral this compound between 100 and 150 days of gestational age showed a reduced risk of spontaneous delivery compared to vehicle-treated animals. cam.ac.uknih.govnih.govoup.com
Table 2: Effect of Oral this compound on Spontaneous Delivery Risk in Cynomolgus Monkeys (Gestational Age 100-150 days) cam.ac.uknih.govnih.govoup.com
| Treatment Group | Hazard Ratio (Spontaneous Delivery) | 95% Confidence Interval | P-value |
| This compound | 0.07 | 0.01 to 0.60 | 0.015 |
| Vehicle | Referent | - | - |
Clinical Efficacy and Safety Assessments of Retosiban in Spontaneous Preterm Labor
Phase I Clinical Studies: Pharmacokinetic and Safety Profiling in Non-Pregnant Cohorts
Phase I clinical studies of retosiban were conducted to evaluate its pharmacokinetic profile and safety in healthy, non-pregnant individuals. These studies included both single and repeat oral or intravenous doses in women of child-bearing potential researchgate.net. A study in healthy, nonpregnant Japanese women characterized the pharmacokinetics, safety, and tolerability of this compound administered as an intravenous infusion springer.comnih.gov. This study involved two cohorts, one of Japanese women and another of white women, to compare pharmacokinetic profiles nih.gov. The study found minimal differences in exposure to this compound between Japanese and white women, suggesting that ethnic-specific dose adjustment may not be necessary for Japanese and general Asian populations nih.gov. This compound was found to be rapidly absorbed after oral administration with an observed half-life of 1.45 hours nih.govresearchgate.netnih.gov. It demonstrated low to moderate intrinsic clearance in microsomes from preclinical species and low intrinsic clearance in human microsomes wikipedia.org.
Phase II Clinical Trials: Proof-of-Concept and Pharmacodynamic Evaluations
Phase II clinical trials aimed to provide proof-of-concept and evaluate the pharmacodynamic effects of this compound in pregnant women experiencing spontaneous preterm labor nih.govnih.govresearchgate.netnih.gov. These studies were randomized, double-blind, and placebo-controlled nih.govnih.gov.
In a phase II proof-of-concept study, uterine quiescence was assessed as a primary endpoint nih.govnih.gov. Uterine quiescence, defined as four or fewer contractions per hour, was achieved in 62% of women who received this compound compared to 41% in the placebo group nih.govnih.govresearchgate.net. The relative risk for achieving uterine quiescence was 1.53 (95% credible interval [CrI] 0.98, 2.48), which was not statistically significant nih.govnih.govresearchgate.net. Another phase II pilot dose-ranging study also assessed uterine quiescence, finding that those receiving this compound more frequently achieved uterine quiescence in 6 hours (63%) compared to the placebo group (43%), although this difference was also not statistically significant nih.govresearchgate.netnih.gov.
Phase II studies also evaluated the time to delivery and preterm delivery rates nih.govnih.gov. In a placebo-controlled phase II trial, this compound resulted in a significant increase in time to delivery compared with placebo, with a mean difference of 8.2 days (95% CrI 2.7, 13.74) nih.govnih.govresearchgate.net. This difference in time to delivery was consistent across all gestational ages studied nih.govnih.govresearchgate.net. The proportion of preterm births was also significantly reduced in the this compound group (18.7%) compared to the placebo group (47.2%), with a relative risk of 0.38 (95% CrI 0.15, 0.81) nih.govnih.govresearchgate.net. There were no deliveries within 7 days in the this compound group, while there were six (17.6%) in the placebo group nih.govnih.govresearchgate.net. A phase II pilot study also showed an increase in the number of days to delivery in women receiving this compound (median 26 days) compared to those receiving placebo (median 13 days) nih.govresearchgate.netnih.govresearchgate.net.
Here is a summary of efficacy outcomes from a Phase II study:
| Outcome | This compound (n=30) | Placebo (n=34) | Relative Risk (95% CrI) | Mean Difference (95% CrI) |
| Uterine Quiescence at 6h | 62% | 41% | 1.53 (0.98, 2.48) | - |
| Mean Time to Delivery (days) | - | - | - | 8.2 (2.7, 13.74) |
| Preterm Birth Rate | 18.7% | 47.2% | 0.38 (0.15, 0.81) | - |
| Deliveries within 7 days | 0% | 17.6% | - | - |
(As per instructions, detailed safety and adverse effect profiles are excluded from this article.)
Evaluation of Time to Delivery and Preterm Delivery Rates
Phase III Clinical Program: Randomized, Double-Blind, Multicenter Studies
The Phase III clinical program for this compound in spontaneous preterm labor involved randomized, double-blind, multicenter studies wikipedia.orginvivochem.comcambridge.orgresearchgate.netresearchgate.netnih.govcore.ac.ukhra.nhs.uk. These trials aimed to further assess the efficacy and safety of this compound compared to placebo or atosiban (B549348) pharmacytimes.comcore.ac.uknih.govspringer.com.
One of the Phase III trials, known as NEWBORN-1 (NCT02377466), was a randomized, double-blind, parallel-group, multicenter study comparing this compound with placebo in participants with spontaneous preterm labor core.ac.ukhra.nhs.ukspringer.com. The trial design included a 48-hour infusion of the assigned treatment core.ac.uk. Eligible participants had a singleton pregnancy with intact membranes in spontaneous preterm labor at 24–33 6/7 weeks' gestation core.ac.uknih.gov. Coprimary endpoints in the placebo-controlled trial were time to delivery or treatment failure (whichever occurred first) and neonatal composite morbidity and mortality core.ac.uknih.gov.
The NEWBORN-1 study, along with a comparator trial against atosiban, was terminated early due to slow recruitment core.ac.uknih.govthieme-connect.com. The placebo-controlled trial enrolled only 23 participants, which was 2.6% of the recruitment target core.ac.uknih.govthieme-connect.com. Due to the early termination and small sample size, no formal statistical analysis was conducted for the placebo-controlled trial, and the coprimary endpoints were summarized using descriptive statistics core.ac.uk.
In the placebo-controlled trial, the mean gestational ages at randomization were similar between the this compound (n=10) and placebo (n=13) groups (30.8 weeks and 30.5 weeks, respectively) core.ac.uknih.govthieme-connect.com. The mean time to delivery or treatment failure was 18.9 days for the this compound group and 11.1 days for the placebo group core.ac.uknih.govthieme-connect.com.
Here is a summary of outcomes from the terminated placebo-controlled Phase III trial:
| Outcome | This compound (n=10) | Placebo (n=13) |
| Mean Gestational Age at Randomization | 30.8 weeks | 30.5 weeks |
| Mean Time to Delivery/Treatment Failure (days) | 18.9 days | 11.1 days |
| Neonates with ≥1 component of composite endpoint | 2 | 4 |
In the atosiban comparator trial, which enrolled 97 participants (29% of target), the adjusted mean time to delivery was 32.5 days in the this compound group (n=47) and 33.7 days in the atosiban group (n=50), with no statistically significant difference (P>0.05) core.ac.uknih.govthieme-connect.com.
Despite the early termination of the Phase III trials, no new safety signals for this compound were identified for maternal, fetal, or neonatal participants core.ac.uknih.gov.
This compound versus Atosiban Comparator Trial Design and Outcomes
Two multicenter, randomized, double-blind Phase 3 trials were conducted to assess the efficacy and safety of this compound in sPTL. One trial compared this compound with placebo, and the other compared this compound with atosiban in women with singleton pregnancies and intact membranes between 24 and 33 6/7 weeks' gestation core.ac.ukresearchgate.netnih.gov.
The primary endpoint in the this compound versus atosiban comparator trial was time to delivery (TTD) researchgate.netnih.gov. The recruitment target for this trial was 330 participants, aiming for 86% power to detect an average difference of 9.5 days in TTD between the two groups core.ac.uk. However, the trial was terminated early due to slow recruitment, enrolling only 97 participants (29% of the target) core.ac.ukresearchgate.netnih.gov.
Baseline characteristics of participants in the atosiban comparator trial were similar between the this compound (n=47) and atosiban (n=50) groups, with a mean gestational age at randomization of 31.5 weeks in both groups core.ac.ukresearchgate.netnih.gov.
In the atosiban-comparator trial, the adjusted mean TTD was 32.51 days in the this compound group and 33.71 days in the atosiban group. The treatment difference was -1.20 days (95% CI -8.879, 6.479), which was not statistically significant (P>0.05) core.ac.ukresearchgate.netnih.gov. The mean times from first study treatment dose until delivery, retreatment, or subsequent preterm labor were 21.7 days for this compound (n=46) and 24.6 days for atosiban (n=50) core.ac.uk.
The proportion of participants who delivered before 37 weeks' gestation was 54.3% (25/46) in the this compound group and 56.0% (28/50) in the atosiban group core.ac.uk.
Eight participants in each group discontinued (B1498344) treatment, with five in each group due to an inadequate therapeutic response core.ac.uk.
A Phase 2 placebo-controlled study demonstrated that intravenous administration of this compound was associated with a greater than 1-week increase in time to delivery compared with placebo and a significant reduction in preterm deliveries researchgate.net. In this Phase 2 study involving 64 women, this compound significantly prolonged pregnancy by an average of 8.2 days and reduced the risk of preterm birth (RR 0.38, 95% CI 0.15-0.81) researchgate.net.
Data from the prematurely stopped Phase 3 trials suggested a possible increase in time to delivery compared to placebo and no significant difference in time to delivery between this compound and atosiban researchgate.net.
The following table summarizes key outcomes from the this compound versus atosiban comparator trial:
| Outcome | This compound Group (n=47) | Atosiban Group (n=50) | Adjusted Mean Difference (95% CI) | P-value |
| Adjusted Mean Time to Delivery (days) | 32.51 | 33.71 | -1.20 (-8.879, 6.479) | >0.05 |
| Delivered before 37 weeks' gestation (%) | 54.3 (25/46) | 56.0 (28/50) | - | - |
Challenges and Limitations in Clinical Trial Implementation and Recruitment
Despite considerable efforts to conduct adequate and well-controlled studies in patients with sPTL, both Phase 3 this compound trials were unable to recruit effectively and consequently terminated prematurely core.ac.ukresearchgate.netnih.gov. The complexities of conducting large, well-designed clinical trials in pregnant women are a recognized barrier inhibiting research and development for maternal conditions researchgate.netresearchgate.net.
Factors Contributing to Premature Trial Termination
The primary factor contributing to the premature termination of the this compound Phase 3 trials was slow recruitment thieme-connect.comcore.ac.ukresearchgate.netnih.gov. Key factors negatively affecting participation included patient and physician resistance to the use of a placebo comparator, lack of investigator consensus on diagnostic criteria and acceptance of protocol procedures, and ethics committee decisions researchgate.netnih.gov.
The placebo-controlled trial enrolled only 23 participants (2.6% of its target of 900) core.ac.ukresearchgate.netnih.gov. The atosiban-comparator trial enrolled 97 participants (29% of its target of 330) core.ac.ukresearchgate.netnih.gov.
Methodological Difficulties in Tocolytic Trial Design and Patient Enrollment
Conducting clinical research in preterm labor presents several challenges beyond those typically encountered in drug development researchgate.net. Methodological issues in clinical trials for tocolytic agents are a possible explanation for limited success in this area nih.gov.
Difficulties in tocolytic trial design and patient enrollment include the lack of investigator consensus on diagnostic criteria for preterm labor and acceptance of protocol procedures researchgate.netnih.gov. The inclusion criteria in some prior tocolytic trials, similar to the this compound Phase 2 study, did not include assessments like fetal fibronectin or cervical ultrasound, which are used in clinical practice nih.gov. Furthermore, the accepted standard of care involving the off-label use of tocolytics can confound study results, as interventions may occur before patients meet the strict definition of preterm labor required for trial enrollment researchgate.net. Ethical considerations surrounding the inclusion of pregnant women in drug trials also contribute to the challenges researchgate.net.
Systematic Reviews and Meta-Analyses on this compound's Clinical Efficacy
A systematic review and meta-analysis assessed the efficacy, safety, and tolerability of this compound in the management of preterm labor tandfonline.comnih.govpatsnap.com. The review included three published randomized clinical trials comparing this compound to placebo, with a total of 116 patients tandfonline.comnih.govpatsnap.com.
Based on the limited high-quality evidence available from these trials, the systematic review concluded that this compound demonstrated no clear benefit over placebo in the management of preterm labor tandfonline.comnih.gov. There were no significant differences between this compound and placebo in outcomes such as births at term, births ≤7 days from the first study treatment, or the administration of rescue tocolytic tandfonline.comnih.gov.
While the systematic review did not find a clear efficacy benefit compared to placebo, it noted that the favorable safety profile and novel mechanism of action of this compound, along with the limited number of studies, warranted further analysis tandfonline.comnih.gov.
| Outcome | This compound vs. Placebo (RR, 95% CI) | P-value |
| Births at term | 0.41 (not provided) | 0.02 |
| Births ≤7 days from first study treatment | 0.59 (not provided) | 0.23 |
| Administration of rescue tocolytic | 0.36 (not provided) | 0.07 |
Despite the lack of demonstrated efficacy in the Phase 3 trials leading to the discontinuation of its clinical development, a follow-up study (ARIOS) of infants exposed to this compound or comparator in the Phase 3 trials showed no unexpected adverse outcomes or impairment based on safety monitoring and neurodevelopment assessments over 2 years thieme-connect.comthieme-connect.com.
Comparative Analysis of Retosiban with Established Tocolytic Agents
Pharmacological Distinctions from Atosiban (B549348) Research
Retosiban and atosiban, while both acting on the oxytocin (B344502) receptor (OTR), exhibit notable differences in their pharmacological profiles, particularly concerning receptor selectivity, potency, and effects on intracellular signaling pathways.
Comparative Analysis of Receptor Selectivity and Potency
This compound is characterized as a potent and highly selective oxytocin receptor antagonist oup.comgsk.comwikipedia.org. It has been reported to have subnanomolar affinity for the human OTR (Ki = 0.65 nM) oup.comwikipedia.org. Importantly, this compound demonstrates high selectivity, with over 1400-fold selectivity against related vasopressin receptors oup.comwikipedia.org.
In comparison, atosiban is also an oxytocin receptor antagonist, but it is described as a mixed oxytocin and vasopressin antagonist gsk-studyregister.com. While atosiban is widely used, studies suggest that this compound may possess even greater selectivity for the OTR compared to atosiban wikipedia.org. One source indicates that epelsiban (B1671370), another non-peptide antagonist, is 100-fold more potent at the human OTR than atosiban and 5-fold more potent and more selective against human vasopressin receptors, especially V2, than this compound, providing a comparative reference point for the potency and selectivity differences among these agents wikipedia.org. This compound exhibits approximately 16-fold greater affinity for the OTR than atosiban nih.gov.
Differentiated Effects on Intracellular Signaling Pathways (e.g., IP3, cAMP, ERK1/2)
Studies in human myometrial smooth muscle have revealed distinct effects of this compound and atosiban on intracellular signaling pathways downstream of the OTR researchgate.netnih.govresearchgate.net.
Both this compound and atosiban inhibit inositol (B14025) 1,4,5-trisphosphate (IP3) production, following single-site competitive binding kinetics researchgate.netnih.govresearchgate.net. However, this compound has been shown to inhibit basal production of IP3 even in the absence of oxytocin, suggesting a potential inverse agonist activity researchgate.netnih.govresearchgate.net.
Regarding cAMP signaling, oxytocin and atosiban, but not this compound, have been observed to inhibit forskolin (B1673556) and calcitonin-stimulated cAMP production researchgate.netnih.govresearchgate.net. This inhibition was found to be reversed by pertussis toxin, indicating involvement of Gαi proteins researchgate.netnih.govresearchgate.net.
Significant differences are also observed in their effects on extracellular regulated kinase (ERK)1/2 activity. Oxytocin and atosiban, but notably not this compound, stimulated ERK1/2 activity in a time- and concentration-dependent manner in human myometrial cells researchgate.netnih.govresearchgate.netresearcher.life. This suggests that atosiban, in addition to its antagonistic effects, may also engage certain signaling pathways typically activated by oxytocin researchgate.netnih.govresearchgate.net.
Furthermore, oxytocin and atosiban stimulated cyclo-oxygenase 2 (COX2) activity and subsequent production of prostaglandins (B1171923) (PGE2 and PGF2α), while this compound did not researchgate.netnih.govresearchgate.net. This prostaglandin (B15479496) production was inhibited by various agents, including an ERK inhibitor researchgate.netnih.govresearchgate.net.
In terms of G-protein coupling, oxytocin, but neither this compound nor atosiban, stimulated coupling of the OTR to Gαq G-proteins researchgate.netnih.govresearchgate.net. However, oxytocin and atosiban, but not this compound, stimulated coupling of the OTR to Gαi G-proteins researchgate.netnih.govresearchgate.net. These findings indicate that atosiban can stimulate coupling to Gαi, a pathway that this compound does not appear to activate researchgate.netnih.govresearchgate.net.
Absence of Agonist Activity at Higher Concentrations in Contrast to Atosiban
A key distinction highlighted in research is the absence of agonist activity for this compound at higher concentrations, in contrast to atosiban researchgate.netnih.govresearchgate.netlarvol.com. Studies have indicated that atosiban can display agonist activity at micromolar concentrations, leading to the stimulation of prostaglandin production researchgate.netnih.govresearchgate.netlarvol.com. This biased agonism of atosiban towards Gαi coupling at higher concentrations, which can lead to downstream effects like ERK1/2 activation and prostaglandin production, is not observed with this compound researchgate.netnih.govresearchgate.netnih.gov. This compound appears to function purely as an antagonist or potentially an inverse agonist, without stimulating these pathways at higher concentrations nih.govresearchgate.netnih.govresearchgate.net.
Clinical Comparative Outcome Studies
Clinical trials have been conducted to compare the efficacy and safety of this compound and atosiban in women experiencing spontaneous preterm labor gsk-studyregister.comcore.ac.uknih.govhra.nhs.ukclinicaltrialsregister.eumedpath.com. However, recruitment challenges led to the early termination of some of these studies core.ac.uknih.gov.
Comparative Efficacy in Prolonging Pregnancy
The primary objective of at least one randomized study was to demonstrate the superiority of this compound in prolonging pregnancy compared to atosiban in women with spontaneous preterm labor gsk-studyregister.comhra.nhs.ukclinicaltrialsregister.eu. The hypothesis was that a longer time to delivery might benefit the newborn, particularly at earlier gestational ages gsk-studyregister.com.
A randomized, double-blind, double-dummy Phase III study was designed to compare this compound and atosiban, with the primary endpoint being time to delivery (TTD) gsk-studyregister.comnih.govhra.nhs.uk. However, this trial was terminated early due to slow recruitment, enrolling only a fraction of the planned participants core.ac.uknih.gov.
Data from this terminated atosiban-comparator trial showed no statistically significant difference between the this compound and atosiban groups in prolonging pregnancy core.ac.uknih.gov. The adjusted mean time to delivery was numerically similar between the two groups core.ac.uknih.gov.
| Study Group | Number of Participants | Adjusted Mean Time to Delivery (days) |
| This compound | 47 | 32.51 core.ac.uknih.gov |
| Atosiban | 50 | 33.71 core.ac.uknih.gov |
Note: This data is from a prematurely terminated study and may not be statistically significant.
A smaller placebo-controlled trial of this compound also suggested a possible increase in time to delivery compared to placebo, but the atosiban comparator trial did not show a significant difference between this compound and atosiban researchgate.net.
Comparative Maternal and Neonatal Safety Profiles
Comparative safety profiles were assessed in clinical trials comparing this compound and atosiban gsk-studyregister.comcore.ac.uknih.govclinicaltrialsregister.eu. The terminated Phase III study included secondary outcomes evaluating neonatal morbidity and mortality, as well as maternal and neonatal adverse events gsk-studyregister.comnih.govclinicaltrialsregister.eu.
Based on the data available from the prematurely terminated trials, adverse events were reported as being no more common with this compound than with atosiban core.ac.uknih.gov. The incidence of maternal, fetal, and neonatal adverse events was similar between the this compound and atosiban groups in the atosiban-comparator trial core.ac.uknih.gov.
The number of neonates experiencing at least one component of a composite neonatal endpoint was also assessed, and the numbers were comparable between the this compound and atosiban groups in the atosiban-comparator trial core.ac.uknih.gov.
Academic Assessment of this compound's Role within Current Tocolytic Paradigms
This compound, a novel, nonpeptide, orally active oxytocin receptor antagonist, has been academically assessed for its potential role in the management of preterm labor oup.comwikipedia.orginvivochem.com. Unlike established tocolytic agents that often have broader mechanisms of action, this compound exhibits high affinity and selectivity for the oxytocin receptor, with over 1400-fold selectivity compared to related vasopressin receptors oup.comwikipedia.orginvivochem.com. This targeted mechanism is a key point of academic interest, as oxytocin is known to play a significant role in stimulating uterine contractions during labor wikipedia.orgijrcog.orgnih.gov.
Established tocolytics include classes such as beta-adrenergic agonists (e.g., Terbutaline), calcium channel blockers (e.g., Nifedipine), and cyclooxygenase (COX) inhibitors (e.g., Indomethacin) nih.govwikipedia.orgfishersci.cawikipedia.orguq.edu.aunih.govmims.comdovepress.com. These agents act through various pathways to inhibit uterine contractility. Beta-agonists stimulate adenyl cyclase, increasing cyclic AMP (cAMP) and leading to smooth muscle relaxation nih.govmims.com. Calcium channel blockers inhibit the influx of extracellular calcium ions into myometrial cells, reducing contractility fishersci.camims.com. COX inhibitors reduce prostaglandin synthesis, which contributes to uterine contractions wikipedia.orgmims.com.
Academic assessment of this compound has largely centered on its efficacy in delaying delivery compared to placebo and other tocolytics, as well as its distinct pharmacological profile. A systematic review and meta-analysis of three randomized clinical trials involving a total of 116 patients found no clear benefit of this compound over placebo in preventing births at term or within 7 days of treatment initiation tandfonline.comtandfonline.comnih.gov. However, one small placebo-controlled phase 2 study involving 64 women indicated that this compound significantly prolonged pregnancy by an average of 8.2 days and reduced the risk of preterm birth (Relative Risk 0.38) researchgate.netnih.gov.
Comparative studies between this compound and atosiban, another oxytocin receptor antagonist, have also been undertaken. Atosiban is a peptide-based, mixed vasopressin and oxytocin receptor antagonist currently used in several countries for preterm labor ijrcog.orgnih.govuq.edu.auwikipedia.org. A phase III trial comparing this compound to atosiban was initiated but terminated early due to slow recruitment researchgate.netdrugbank.comthieme-connect.com. Data from this terminated trial involving 97 women showed no significant difference in the adjusted mean time to delivery between the this compound and atosiban groups (32.51 days vs. 33.71 days) researchgate.netthieme-connect.com.
Academic research has also explored the mechanism of action of this compound in human myometrial tissue. Studies have shown that this compound potently, rapidly, and reversibly antagonizes oxytocin action dntb.gov.ua. While atosiban inhibits both oxytocin-mediated IP3 production and forskolin/calcitonin-stimulated cAMP production, this compound primarily inhibits IP3 production and basal IP3 production in the absence of oxytocin dntb.gov.ua. Furthermore, this compound does not stimulate ERK1/2 activity or cyclo-oxygenase 2 activity, unlike oxytocin and atosiban dntb.gov.ua. These findings suggest that this compound may have a more selective mechanism of action on the oxytocin receptor signaling pathway compared to atosiban dntb.gov.ua.
The academic perspective highlights this compound's novel, highly selective mechanism of action as an oxytocin receptor antagonist and its oral bioavailability as potential advantages oup.cominvivochem.comtandfonline.com. However, the absence of robust comparative efficacy data from completed large trials means its definitive place relative to established tocolytics in clinical practice remains undetermined from a purely academic standpoint based on currently available evidence tandfonline.comtandfonline.comnih.gov. Further research would be needed to fully understand its comparative effectiveness and potential benefits in specific preterm labor scenarios.
Data from selected studies are summarized below:
| Study Type | Comparator | Number of Patients | Key Efficacy Finding | Citation |
| Systematic Review/Meta-analysis | Placebo | 116 | No clear benefit in births at term or ≤7 days. | tandfonline.comtandfonline.comnih.gov |
| Phase 2 (Proof-of-Concept) | Placebo | 64 | Increased time to delivery (mean difference 8.2 days), reduced preterm birth risk (RR 0.38). | researchgate.netnih.gov |
| Phase 3 (Terminated Early) | Atosiban | 97 | No significant difference in adjusted mean time to delivery (32.51 vs 33.71 days). | researchgate.netthieme-connect.com |
Mechanism of action comparison with other tocolytics:
| Tocolytic Class | Example | Primary Mechanism of Action | This compound Comparison | Citation |
| Oxytocin Antagonist | Atosiban | Competitive antagonist of oxytocin and vasopressin V1a receptors. Reduces intracellular Ca2+ and prostaglandin release. | This compound is a selective oxytocin receptor antagonist; more potent for OTR than atosiban; distinct signaling profile. | ijrcog.orgnih.govwikipedia.orgdntb.gov.ua |
| Beta-adrenergic agonist | Terbutaline | Stimulates β2 receptors, increasing cAMP, leading to smooth muscle relaxation. | Different mechanism (receptor antagonism vs. receptor agonism). | wikipedia.orgnih.govmims.com |
| Calcium Channel Blocker | Nifedipine | Inhibits influx of extracellular Ca2+ into myometrial cells. | Different mechanism (receptor antagonism vs. ion channel blockade). | fishersci.camims.com |
| COX Inhibitor | Indomethacin | Inhibits prostaglandin synthesis. | Different mechanism (receptor antagonism vs. enzyme inhibition). | wikipedia.orgmims.com |
Long Term Clinical Outcomes and Safety Monitoring of Retosiban Exposed Infants
Investigation of Neonatal Morbidity and Mortality
In the ARIOS follow-up study, which assessed outcomes in infants exposed to retosiban or a comparator (placebo/atosiban) in two Phase 3 trials, no deaths occurred during the study period patsnap.comnih.govthieme-connect.com. Data from a Phase 2 placebo-controlled trial also reported similar rates of adverse events in this compound- and placebo-exposed neonates researchgate.netnih.gov. Serious adverse events (SAEs) were captured in the ARIOS study, with a small number reported in both the this compound and comparator groups patsnap.comnih.govthieme-connect.com. The majority of these SAEs were due to infections patsnap.comnih.govthieme-connect.com.
Table 1: Serious Adverse Events in ARIOS Study
| Group | Number of Infants with SAEs | Percentage of Infants with SAEs | Primary Cause of SAEs |
| This compound | 3/49 | 6.1% | Infections (3) |
| Comparators | 6/49 | 12.2% | Infections (4) |
*Data derived from the ARIOS follow-up study patsnap.comnih.govthieme-connect.com.
Initial Phase 3 studies also included neonatal morbidities and mortality as key secondary endpoints gsk.compharmacytimes.com. While these trials were terminated early due to slow recruitment, limited data suggested no significant differences in neonatal outcomes such as Apgar scores, weight, or head circumference between the this compound and comparator groups patsnap.com.
Follow-up Studies on Neurodevelopmental Outcomes in Children (e.g., ARIOS Study)
The ARIOS study specifically included assessments of neurodevelopmental outcomes in children exposed to this compound patsnap.comnih.govthieme-connect.com. Standardized questionnaires, such as the Ages and Stages Questionnaire-3 (ASQ-3), were used to evaluate development at prespecified intervals up to 24 months of corrected age patsnap.comnih.govthieme-connect.com.
Based on ASQ-3 scores in the ARIOS study, the incidence of neurodevelopmental delay at 18 and 24 months appeared lower in the this compound group compared to the comparator group, although no comparative statistical analysis was conducted due to the study design and early termination of the parent trials patsnap.comnih.govthieme-connect.com.
Table 2: Incidence of Neurodevelopmental Delay (Based on ASQ-3) in ARIOS Study
| Group | Incidence at 18 Months | Incidence at 24 Months |
| This compound | 0/18 (0%) | 2/25 (8%) |
| Comparators | 7/22 (31.8%) | 3/21 (14.3%) |
*Data derived from the ARIOS follow-up study patsnap.comnih.govthieme-connect.com. Note: No comparative statistical analysis was performed.
Other assessment tools, such as the Modified Checklist for Autism in Toddlers–Revised with Follow-Up (M-CHAT-R/F) and the Child Behavior Checklist for Ages 1.5 to 5, were also utilized in the ARIOS study to gather information on child development and behavior patsnap.comnih.govthieme-connect.com.
Characterization of Long-Term Safety Profile
The ARIOS follow-up study aimed to characterize the clinical safety profile of infants exposed to this compound over 2 years patsnap.comnih.govthieme-connect.com. The study monitored for serious adverse events and gathered information on medical conditions through a Child Health Inventory questionnaire patsnap.comnih.govthieme-connect.com.
The findings from the ARIOS study indicated no unexpected adverse outcomes or impairment associated with this compound exposure based on the safety monitoring and neurodevelopmental assessments conducted patsnap.comnih.govthieme-connect.com. While the clinical development of this compound has been discontinued (B1498344), the available long-term follow-up data from studies like ARIOS contribute to the understanding of its safety profile in exposed infants patsnap.comnih.govthieme-connect.com.
Future Research Directions and Therapeutic Potential of Retosiban
Exploration of Prophylactic Applications in High-Risk Pregnancy Cohorts (e.g., Multiple Gestations, Uterine Overdistention)
Multiple gestations and conditions leading to uterine overdistention are significant risk factors for spontaneous preterm birth, largely due to the increased mechanical stretch on the myometrium which can stimulate contractions. invivochem.comnih.govnewdrugapprovals.org While current tocolytics are primarily used for acute management of threatened preterm labor to gain time for interventions like corticosteroid administration, there is a notable unmet need for effective preventative strategies in high-risk pregnancies. invivochem.comwikipedia.org
Retosiban's characteristic of being orally administrable presents a distinct advantage for potential long-term preventative treatment, unlike the intravenous administration required for other oxytocin (B344502) receptor antagonists like atosiban (B549348), which makes prolonged use impractical. invivochem.com Research using human myometrial explants has indicated that this compound can inhibit the procontractile effect induced by mechanical stretch, suggesting a potential mechanism for preventing preterm birth in conditions involving uterine overdistention. invivochem.com Furthermore, studies in pregnant cynomolgus monkeys demonstrated that oral administration of this compound reduced the risk of spontaneous delivery during the treatment period.
These findings underscore the rationale for exploring this compound's prophylactic use in specific high-risk cohorts, such as women with multiple gestations or polyhydramnios, where uterine overdistention is a primary driver of preterm labor risk. Future research could focus on carefully designed clinical trials to evaluate the efficacy and safety of long-term oral this compound administration in these specific populations, aiming to prolong gestation and improve neonatal outcomes.
Investigation of Novel Therapeutic Indications Beyond Preterm Labor
While the primary focus for this compound has been preterm labor, the role of oxytocin and its receptor extends beyond myometrial contractility during parturition. Oxytocin receptor antagonists, including this compound, are being explored for other potential therapeutic uses. One area of investigation includes the potential for improving outcomes in implantation failure following assisted reproductive techniques, where modulating uterine activity might play a role.
More broadly, research into oxytocin receptor antagonism could uncover applications in other obstetric scenarios involving undesirable uterine contractions or conditions where modulating oxytocin signaling could be beneficial. While specific detailed research findings for this compound in these novel areas are limited in the provided search results, the ongoing investigation into the broader class of oxytocin receptor antagonists suggests potential avenues. For instance, the role of oxytocin receptor antagonists in dysfunctional labor or even certain cases of postpartum hemorrhage where excessive uterine tone might be a factor could be areas for future exploration, although these remain speculative for this compound specifically based on the current information.
Advancements in Research Methodologies for Obstetric Drug Development
The challenges encountered in the clinical development of this compound, including difficulties in patient recruitment and achieving consensus on trial design and procedures, highlight broader issues within obstetric drug development. Addressing these challenges is crucial for the successful development of future therapies for pregnancy complications.
Significant efforts are underway to advance research methodologies in this field. These include a greater focus on analyzing and adapting regulatory requirements for pregnant populations, increased investment in specialized obstetric-fetal pharmacology research centers, and the development of improved methods for defining and grading safety outcomes in pregnant women, fetuses, and neonates. Innovative approaches such as using computer simulations to model human pregnancy physiology and pharmacology are also gaining traction.
Furthermore, novel diagnostic methods for early detection of obstetric diseases and advanced techniques for assessing fetal well-being and placental function, such as magnetic resonance imaging and computerized cardiotocography, can facilitate the design of more focused and effective clinical trials. Initiatives promoting consistent data reporting from pregnancy trials and the integration of electronic medical records with pharmacy services are expected to enhance pharmacoepidemiologic and pharmacovigilance studies, providing valuable real-world data. Strategies to stimulate drug repurposing for obstetric indications and the development of appropriate animal models of obstetric diseases are also considered vital steps forward. These advancements in research methodologies can pave the way for more efficient and successful development of compounds like this compound for obstetric applications.
Ongoing Research into Oxytocin Receptor Antagonism for Uterine Relaxation
Research into oxytocin receptor antagonism as a strategy for achieving uterine relaxation remains an active area of investigation. Oxytocin plays a critical role in stimulating myometrial contractions during labor by binding to its receptors, and inhibiting this interaction is a logical target for tocolysis.
This compound is a key compound in this research space, recognized as a potent and selective oxytocin receptor antagonist. Pre-clinical studies in rats have shown that this compound can produce a dose-dependent decrease in both oxytocin-induced and spontaneous uterine contractions. Compared to atosiban, the only oxytocin receptor antagonist currently available for clinical use in some regions, this compound has demonstrated greater potency for the oxytocin receptor in rat studies.
Q & A
What is the pharmacological mechanism of Retosiban, and how does it compare to other oxytocin receptor antagonists?
Answer: this compound acts as a competitive oxytocin receptor antagonist, specifically inhibiting oxytocin-mediated uterine smooth muscle contractions to prevent preterm labor . Its selectivity and binding kinetics differ from other antagonists (e.g., atosiban) due to structural variations in the morpholine derivative backbone, which influence receptor affinity and half-life. Researchers should validate receptor binding using radioligand displacement assays and compare dose-response curves in ex vivo uterine tissue models to assess relative efficacy .
How can researchers address discrepancies in reported IC50 values for this compound across biochemical assays?
Answer: Variability in IC50 values may arise from differences in assay conditions (e.g., cell lines, oxytocin concentrations, or detection methods). To reconcile contradictions:
- Standardize protocols using HEK293T cells transfected with human oxytocin receptors, as in .
- Include positive controls (e.g., atosiban) and validate results with orthogonal methods like calcium flux assays.
- Perform technical triplicates and independent experiments to ensure reproducibility .
What experimental design considerations are critical for in vivo studies evaluating this compound’s efficacy in preterm labor models?
Answer:
- Animal models: Use timed-pregnant rodents with lipopolysaccharide (LPS)-induced preterm labor to mimic inflammation-driven contractions.
- Dosing: Optimize pharmacokinetics via subcutaneous administration to maintain therapeutic plasma levels, considering this compound’s short half-life .
- Endpoints: Measure uterine contraction frequency via telemetry and correlate with plasma drug concentrations. Include histopathology to assess fetal safety .
How should researchers design studies to investigate this compound’s off-target effects on related receptors (e.g., vasopressin receptors)?
Answer:
- Binding assays: Screen this compound against vasopressin (V1a/V2) receptors using competitive binding assays with tritiated vasopressin.
- Functional assays: Assess cAMP modulation in renal cell lines expressing V2 receptors.
- Computational modeling: Use molecular docking simulations to predict cross-reactivity based on receptor homology .
What statistical methods are recommended for analyzing this compound’s dose-dependent inhibition of uterine contractions?
Answer:
- Fit dose-response data to a sigmoidal curve using nonlinear regression (e.g., GraphPad Prism).
- Calculate EC50/IC50 values with 95% confidence intervals.
- Apply ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., this compound vs. standard therapies) .
How can researchers optimize this compound’s formulation to enhance bioavailability in preclinical models?
Answer:
- Solubility studies: Test co-solvents (e.g., PEG 400) or cyclodextrin complexes.
- Pharmacokinetic profiling: Conduct LC-MS/MS analyses to monitor plasma concentrations after oral vs. parenteral administration.
- Stability testing: Assess degradation under varying pH and temperature conditions .
What are the key challenges in translating this compound’s preclinical efficacy to human clinical trials?
Answer:
- Species differences: Human uterine receptors may exhibit distinct binding kinetics compared to rodent models. Validate using human myometrial tissue samples.
- Ethical constraints: Design trials with strict inclusion criteria (e.g., gestational age, cervical length) and ensure informed consent for high-risk pregnancies .
- Endpoint selection: Use ultrasound-based contraction monitoring and biomarker panels (e.g., interleukin-6) to objectively assess efficacy .
How should conflicting data on this compound’s safety profile in maternal-fetal models be resolved?
Answer:
- Toxicology studies: Conduct teratogenicity assessments in multiple species (e.g., rabbits, primates) with histopathological evaluation of placental and fetal tissues.
- Mechanistic studies: Investigate oxidative stress markers (e.g., glutathione levels) to differentiate drug-specific effects from model-specific artifacts .
What methodological frameworks are recommended for meta-analyses of this compound’s clinical trial data?
Answer:
- Apply PRISMA guidelines to systematically review randomized controlled trials (RCTs).
- Use random-effects models to account for heterogeneity in study populations and dosing regimens.
- Assess publication bias via funnel plots and Egger’s regression .
How can researchers leverage computational tools to predict this compound’s interactions with novel oxytocin receptor isoforms?
Answer:
- Homology modeling: Generate 3D receptor structures using AlphaFold for isoforms lacking crystallographic data.
- Molecular dynamics simulations: Analyze binding stability under physiological conditions (e.g., pH 7.4, 310K).
- Machine learning: Train classifiers on existing antagonist datasets to predict this compound’s affinity for splice variants .
Methodological Notes
- Data Reproducibility: Follow and for detailed experimental protocols and statistical reporting.
- Ethical Compliance: Adhere to guidelines in for animal/human studies, including data protection impact assessments.
- Interdisciplinary Validation: Combine biochemical, in vivo, and computational approaches to address complex research questions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
